5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
Description
Significance of the Quinoline (B57606) Nucleus as a Privileged Pharmacophore in Drug Discovery
The quinoline nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of natural products, particularly alkaloids, and synthetic compounds that exhibit a vast array of pharmacological activities. wisdomlib.orgnih.gov The structural versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological and pharmacological properties. rsc.orgfrontiersin.org
The therapeutic relevance of quinoline derivatives is extensive, with compounds demonstrating efficacy as anticancer, antimalarial, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. researchgate.netwisdomlib.orgbiointerfaceresearch.comnih.govnih.govresearchgate.netarabjchem.org The nitrogen atom within the ring plays a crucial role in establishing interactions with biological receptors, often through hydrogen bonding. researchgate.net This broad spectrum of activity has cemented the quinoline motif as a cornerstone in the design and development of new therapeutic agents. rsc.orgnih.gov The success of drugs like chloroquine (B1663885) (antimalarial) and ciprofloxacin (B1669076) (antibacterial) underscores the profound impact of this scaffold on modern medicine. nih.govbiointerfaceresearch.comoup.com
Table 1: Examples of Marketed Drugs Based on the Quinoline Moiety
| Drug Name | Therapeutic Class |
|---|---|
| Chloroquine | Antimalarial biointerfaceresearch.com |
| Mefloquine | Antimalarial biointerfaceresearch.com |
| Moxifloxacin | Antibacterial biointerfaceresearch.com |
| Ciprofloxacin | Antibacterial oup.com |
| Montelukast | Antiasthmatic nih.gov |
| Camptothecin | Anticancer nih.gov |
| Aripiprazole | Antipsychotic nih.gov |
Evolution of Quinolone-2-one Derivatives in Pharmaceutical Research
The quinolone scaffold has given rise to numerous derivatives, with quinolones (oxo-quinolines) representing one of the most significant classes of synthetic antibiotics. mdpi.com The journey of quinolones began with the discovery of nalidixic acid in the early 1960s, a byproduct of quinine (B1679958) synthesis. oup.comwikipedia.org This first-generation quinolone was primarily used for treating urinary tract infections. acs.org
Subsequent research focused on modifying the basic quinolone structure to enhance potency and broaden the antibacterial spectrum. oup.com A major breakthrough was the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, leading to the development of second-generation fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin in the 1980s. acs.orgoup.com These modifications significantly improved activity against both Gram-negative and Gram-positive bacteria. acs.orgoup.com
Beyond their antibacterial applications, the quinolin-2-one (also known as 2(1H)-quinolone or carbostyril) core has been explored for a diverse range of therapeutic purposes. sapub.orgekb.eg Research has revealed that quinolin-2-one derivatives possess antitumor, anti-inflammatory, antioxidant, antiplatelet, and antidepressant properties. sapub.orgresearchgate.netresearchgate.net This evolution from purely antibacterial agents to a scaffold with multifaceted biological activities highlights the sustained interest and developmental potential of quinolone-2-one derivatives in pharmaceutical research. researchgate.netresearcher.lifebenthamdirect.com
Overview of the 3H-Quinolin-2-one Core Structure and its Derivatization Potential
The 3H-quinolin-2-one, a tautomeric form of 2-hydroxyquinoline, is a foundational structure in this class of compounds. It features the characteristic fused benzene and pyridinone rings. This core is highly amenable to chemical modification, offering numerous sites for derivatization. researchgate.net Synthetic chemists can introduce a wide variety of functional groups onto the quinolin-2-one skeleton, leading to the creation of large libraries of compounds with diverse physicochemical properties and biological activities. ekb.egchemicalpapers.com
Key positions for substitution on the quinolin-2-one ring include:
N-1 position: The nitrogen atom of the pyridinone ring can be alkylated or arylated, influencing the molecule's lipophilicity and interaction with biological targets. acs.org
C-3 and C-4 positions: These positions on the pyridinone ring are often targeted for introducing substituents that can modulate activity. For example, the introduction of aryl groups at the C-3 position has been explored for developing nontoxic antimigratory compounds for cancer therapy. acs.org The presence of a hydroxyl or acetyl group at these positions also serves as a handle for further reactions. rsc.orgresearchgate.net
The synthetic accessibility and the potential for extensive functionalization make the 3H-quinolin-2-one scaffold a versatile and valuable template in drug discovery. nih.govmdpi.com
Contextualizing 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one within Quinolone-2-one Chemistry
This compound is a specific derivative of the core 3H-quinolin-2-one structure. Its chemical identity is confirmed by its molecular formula, C18H15NO3, and its IUPAC name, 5-acetyl-8-(phenylmethoxy)-3H-quinolin-2-one. nih.gov
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 93609-84-8 synquestlabs.com |
| Molecular Formula | C18H15NO3 nih.gov |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | 5-acetyl-8-(phenylmethoxy)-3H-quinolin-2-one nih.gov |
Structurally, this compound features two key substitutions on the benzene portion of the quinolin-2-one nucleus:
An acetyl group (-COCH3) at the C-5 position.
A benzyloxy group (-OCH2C6H5) at the C-8 position.
The presence of these specific functional groups suggests its likely role as a synthetic intermediate rather than an end-product drug. The acetyl group, for instance, can be chemically modified, and a related compound, 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline, is known to be a precursor in the synthesis of phenylethanolamine derivatives that act as β2 adrenoreceptor agonists. chemblink.comechemi.com This indicates that this compound serves as a valuable building block, enabling the construction of more complex molecules designed to interact with specific biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-acetyl-8-phenylmethoxy-3H-quinolin-2-one |
InChI |
InChI=1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
InChI Key |
JLOSXVISUUPMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C2=NC(=O)CC=C12)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Computational Chemistry and Molecular Modeling Studies Applied to Quinoline 2 One Derivatives
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a prominent computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor), to form a stable complex. nih.govmdpi.com This technique is instrumental in drug design for analyzing the interaction mode and binding affinity of potential drug candidates with their biological targets. mdpi.comnih.gov For quinoline (B57606) derivatives, docking studies have been extensively employed to elucidate their interactions with various enzymes and receptors, thereby explaining their therapeutic potential. nih.govnih.gov
Through molecular docking, researchers can identify the specific binding sites of quinoline-2-one derivatives on their target proteins and characterize the crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov
For instance, studies on quinoline derivatives as potential antibacterial agents have utilized docking to analyze their binding to DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. nih.gov These investigations reveal how the quinoline scaffold fits into the enzyme's active site and which functional groups are responsible for key interactions with amino acid residues. nih.gov Similarly, in the context of anti-HIV research, docking studies have been performed on quinoline derivatives targeting the HIV reverse transcriptase binding site, identifying critical binding interactions within the active domain of the receptor. nih.govtubitak.gov.tr Other targets successfully investigated using docking for various quinoline derivatives include VEGFR-2 for anticancer activity and protease enzymes for antiviral applications. nih.govtandfonline.com
The analysis of these interactions provides a rational basis for the observed biological activity and guides the structural modification of the quinoline-2-one scaffold to enhance potency and selectivity.
Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives with Biological Targets
| Target Protein | PDB ID | Quinoline Derivative Type | Key Interacting Residues | Reference |
|---|---|---|---|---|
| DNA Gyrase | 2XCS | 5-Acyl-8-(arylamino)-quinolines | Not Specified | nih.gov |
| Topoisomerase IV | 1TL8 | 5-Acyl-8-(arylamino)-quinolines | Not Specified | nih.gov |
| HIV Reverse Transcriptase | 4I2P | Pyrazoline and pyrimidine (B1678525) containing quinolines | Not Specified | nih.govtubitak.gov.tr |
| SARS-CoV-2 Mpro | 6LU7 | General Quinoline Derivatives | His41, His164, Glu166, Tyr54, Asp187 | nih.gov |
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target. researchgate.netresearchgate.net A more negative binding affinity value generally indicates a more stable ligand-receptor complex. researchgate.netnih.gov These predicted affinities are crucial for ranking and prioritizing compounds for further experimental testing. chemrxiv.org For example, docking studies on a series of thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a reported binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov In another study, newly designed quinoline derivatives showed binding affinities ranging from -6.2 to -6.9 kcal/mol with a dehydrogenase inhibitor. researchgate.net
Docking algorithms also perform conformational analysis by generating multiple possible binding poses of the ligand within the active site. mdpi.com This allows researchers to identify the most energetically favorable conformation, known as the bioactive conformation, which is essential for understanding the structural requirements for biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. orientjchem.orgnih.gov These models are fundamental for predicting the activity of unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov
QSAR models can be broadly categorized into 2D and 3D approaches.
2D-QSAR: These models use descriptors calculated from the 2D representation of molecules, such as topological, constitutional, and physicochemical properties. scholarsresearchlibrary.comresearchgate.net Multiple Linear Regression (MLR) is a common statistical method used to build 2D-QSAR models. orientjchem.org For a series of quinoline derivatives with antitubercular activity, a 2D-QSAR model yielded a squared correlation coefficient (r²) of 0.9182 and a cross-validated correlation coefficient (q²) of 0.8160, indicating a statistically significant model. scholarsresearchlibrary.com
3D-QSAR: These approaches consider the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR techniques. nih.govnih.gov These methods align a series of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. nih.govnih.gov A CoMFA study on quinoline derivatives as Serine/threonine kinase STK10 inhibitors reported a high coefficient of determination (R²) of 0.913 and a cross-validated correlation coefficient (Q²) of 0.625, demonstrating good predictive ability. nih.govmdpi.com Similarly, a 3D-QSAR study on quinoline analogs as PDE4B inhibitors yielded r² and q² values of 0.96 and 0.91, respectively. rsc.org
Table 2: Statistical Parameters from QSAR Studies on Quinoline Derivatives
| QSAR Method | Target/Activity | r² / R² | q² / Q² | pred_r² | Reference |
|---|---|---|---|---|---|
| 2D-QSAR (MLR) | Antitubercular | 0.9182 | 0.8160 | 0.6422 | scholarsresearchlibrary.com |
| 3D-QSAR (CoMFA) | STK10 Inhibition | 0.913 | 0.625 | 0.875 | nih.gov |
| 3D-QSAR (CoMSIA) | Antimalarial | 0.79 | 0.69 | 0.61 | nih.gov |
| 2D-QSAR (MLR) | Antimalarial (P. falciparum) | 0.845 (r²test) | >0.5 | Not Specified | nih.gov |
A key outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. These descriptors provide insights into the structural features that are either favorable or detrimental to the desired biological response.
In CoMFA and CoMSIA studies, the results are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to affect activity. For instance, a CoMFA model for quinoline derivatives suggested that both steric and electrostatic fields significantly contribute to binding affinity, with contributions of 51.5% and 48.5%, respectively. nih.gov In another QSAR study on quinolinone-based thiosemicarbazones, descriptors such as van der Waals volume, electron density, and molecular electronegativity were found to play a pivotal role in antituberculosis activity. nih.gov The identification of such descriptors is crucial for the rational design of new, more potent quinoline-2-one derivatives. nih.govdergipark.org.tr
Dynamics Simulations and Conformational Studies
While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govchemrxiv.org MD simulations are used to assess the stability of protein-ligand complexes, study conformational changes, and calculate binding free energies. mdpi.comnih.govtandfonline.com
For quinoline derivatives, MD simulations have been used to validate docking results and provide deeper insights into the stability of the predicted binding poses. nih.gov By analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the conformational stability of the complex and the flexibility of individual residues over the simulation period. nih.gov For example, MD simulations performed on a complex of a quinoline derivative with a protease enzyme revealed comparable stability to a reference drug complex, validating the docking results through analysis of conformational stability, residue flexibility, and hydrogen bonding. nih.gov These simulations can also elucidate the role of solvent molecules and provide a more accurate estimation of binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). mdpi.comnih.gov
Virtual Screening and Lead Optimization through Computational Approaches
Computational methods are indispensable tools in modern drug discovery, significantly accelerating the identification and refinement of new therapeutic agents. patsnap.comrsc.org Virtual screening and lead optimization represent two key stages where these in silico techniques are applied to efficiently screen vast libraries of compounds and to enhance the pharmacological profiles of promising 'hit' molecules. patsnap.comupmbiomedicals.com For scaffolds like quinoline-2-one, which are prevalent in many biologically active compounds, computational approaches are crucial for exploring their therapeutic potential.
Virtual screening allows researchers to assess large databases of chemical compounds for their potential to bind to a specific biological target, such as a protein or enzyme, before committing to expensive and time-consuming laboratory synthesis and testing. rsc.org This process often involves molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a target, as well as the strength of their interaction, often expressed as a binding energy or docking score. patsnap.com
In the context of quinoline derivatives, computational studies have been used to identify potential inhibitors for various biological targets. For instance, a fragment-based virtual screening approach successfully identified a quinoline-5,8-dicarboxylic acid derivative as a selective inhibitor of Jumonji domain-containing protein 3 (JMJD3), an enzyme implicated in cancer and inflammation. nih.govnih.gov This study utilized molecular docking against different conformations of the enzyme, followed by molecular dynamics simulations to validate the stability of the predicted binding modes. nih.gov The docking poses revealed key interactions, such as the coordination of a metal ion by a carboxylate group and the formation of hydrogen bonds with specific amino acid residues. nih.gov
Lead optimization is the subsequent phase, where an initial 'hit' compound identified through screening is systematically modified to improve its properties. upmbiomedicals.comnih.gov The goal is to enhance potency, selectivity, and pharmacokinetic characteristics (such as absorption, distribution, metabolism, and excretion - ADMET) while minimizing potential toxicity. patsnap.com This iterative process heavily relies on computational modeling to predict how structural changes will affect the compound's behavior. patsnap.com
For quinoline-based compounds, lead optimization strategies often involve exploring structure-activity relationships (SAR) using computational tools. For example, in the development of inhibitors for the mitotic kinesin Eg5, a target for cancer therapy, an in silico lead optimization study generated thousands of analogs of initial hit compounds using a genetic algorithm. nih.gov These analogs were then screened virtually using a quantitative structure-activity relationship (QSAR) model, which relates chemical structure to biological activity. The most promising candidates were then subjected to more rigorous molecular docking and molecular mechanics with generalized Born and surface area (MMGBSA) analyses to estimate their binding affinities. nih.gov
While specific computational studies on 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one are not extensively documented in publicly available literature, the principles from related molecules can be applied. The 8-(benzyloxy) group, for instance, has been identified as a potentially important pharmacophoric element in other quinoline-based ligands. Computer-aided modeling of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline showed that this substituent could act as an agonist pharmacophoric descriptor for the benzodiazepine (B76468) receptor. nih.gov This suggests that the benzyloxy group on the quinolin-2-one core could be critical for establishing specific interactions, likely within a lipophilic pocket of a target protein.
The acetyl group at the 5-position of the quinoline ring would also be a key focus in any computational study. Its hydrogen bond accepting capability and its potential for steric and electronic interactions would be evaluated through docking simulations. Lead optimization efforts for This compound would likely involve computational exploration of modifications to both the acetyl and benzyloxy moieties to enhance target-specific interactions and improve drug-like properties.
The following table illustrates the type of data generated during computational studies on quinoline derivatives, showcasing different compounds and their predicted binding energies or inhibitory activities against various targets.
| Compound Class | Target | Computational Method | Key Finding/Result |
| Quinoline-5,8-dicarboxylic acid derivatives | JMJD3 | Molecular Docking, Molecular Dynamics | Identification of a selective inhibitor with low micromolar activity. nih.gov |
| Nitro derivatives of quinoline | SARS-CoV-2 Mpro | DFT, Molecular Docking | Predicted to be biologically active compounds against the viral protease. nih.gov |
| 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline | Benzodiazepine Receptor (BZR) | Conformational Analysis, Molecular Dynamics | The benzyloxy group was predicted to be an agonist pharmacophoric descriptor. nih.gov |
Further in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions would be essential in the lead optimization phase. These models computationally estimate a compound's pharmacokinetic properties and potential toxicity, helping to prioritize candidates for synthesis and further testing. nih.gov By integrating these diverse computational strategies, from initial virtual screening to detailed lead optimization, the therapeutic potential of novel quinoline-2-one derivatives like This compound can be systematically explored and developed.
Q & A
Q. Basic
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and ring conformations. For example, the quinolinone ring typically adopts a planar configuration, while the benzyloxy group may exhibit rotational flexibility .
What advanced computational methods can model the electronic properties or reaction pathways of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculate bond critical points (BCPs) and electron density to predict reactivity at specific positions (e.g., acetyl group as an electron-withdrawing moiety) .
- Molecular Dynamics (MD) : Simulate solvent effects on conformer stability, particularly for the benzyloxy substituent .
- Reaction Mechanism Studies : Use Gaussian or ORCA software to model Friedel-Crafts acylation transition states and identify rate-limiting steps .
How should researchers address discrepancies in spectroscopic data during structural elucidation?
Q. Advanced
- Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., 8-methoxy or 5-acetyl quinolinone derivatives) .
- Complementary Techniques : Pair solution-state NMR with solid-state crystallography to resolve dynamic effects (e.g., rotational isomerism of the benzyloxy group) .
- Theoretical Validation : Overlay experimental spectra with DFT-predicted vibrational frequencies or chemical shifts .
What strategies optimize purity assessment, and how are impurities quantified?
Q. Basic
- HPLC-MS : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to identify byproducts (e.g., deacetylated or debenzylated derivatives) .
- Limit Tests : Adhere to pharmacopeial guidelines (e.g., ≤0.4% total impurities) by spiking with reference standards .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove polar or non-polar impurities .
How does the benzyloxy group at position 8 influence regioselectivity in further functionalization?
Q. Advanced
- Steric Effects : The bulky benzyloxy group directs electrophilic substitution to position 6 or 7 due to steric hindrance at position 8 .
- Electronic Effects : The electron-donating benzyloxy group activates the quinolinone ring for nitration or halogenation at meta/para positions relative to itself .
- Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HBr/AcOH) removes the benzyl group, enabling subsequent hydroxyl-directed reactions .
What methodologies resolve contradictions in reaction yields reported across literature studies?
Q. Advanced
- Critical Parameter Analysis : Compare solvent systems (e.g., DMF vs. THF), catalyst loading, and temperature gradients across studies .
- Reproducibility Protocols : Replicate reactions under controlled conditions (e.g., inert atmosphere, calibrated equipment) to isolate variable impacts .
- Statistical Design of Experiments (DoE) : Use factorial designs to identify interactions between parameters (e.g., temperature + catalyst ratio) .
How can researchers design experiments to probe the biological or material science applications of this compound?
Q. Advanced
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying acetyl or benzyloxy groups) and screen for antimicrobial or fluorescence properties .
- Coordination Chemistry : Test metal-binding capacity (e.g., with Cu²⁺ or Fe³⁺) using UV-Vis titration and Job’s plot analysis .
- Stability Studies : Expose the compound to UV light, humidity, or oxidative conditions (H₂O₂) to assess degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
